molecular formula C20H17NO5S B2916771 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide CAS No. 2034263-52-8

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2916771
CAS No.: 2034263-52-8
M. Wt: 383.42
InChI Key: APWDOPPEBOBPQK-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-yl and thiophen-2-yl intermediates: These intermediates can be synthesized through the reaction of furan and thiophene derivatives with appropriate reagents under controlled conditions.

    Coupling of intermediates: The furan-2-yl and thiophen-2-yl intermediates are then coupled with a benzofuran derivative through a series of reactions involving catalysts and solvents.

    Final assembly: The final step involves the formation of the carboxamide group, which is achieved by reacting the coupled intermediate with an amine derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-benzofuran-2-carboxamide
  • N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-3-carboxamide

Uniqueness

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-7-methoxybenzofuran-2-carboxamide is unique due to the presence of the methoxy group at the 7-position of the benzofuran ring. This structural feature can influence the compound’s reactivity, biological activity, and overall properties, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-24-14-6-2-5-13-11-15(26-18(13)14)19(22)21-12-20(23,16-7-3-9-25-16)17-8-4-10-27-17/h2-11,23H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWDOPPEBOBPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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